molecular formula C7H18N2 B8564182 1,1-Diethyl-2-propylhydrazine CAS No. 67398-38-3

1,1-Diethyl-2-propylhydrazine

Cat. No.: B8564182
CAS No.: 67398-38-3
M. Wt: 130.23 g/mol
InChI Key: YFTVJZZMQIPLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethyl-2-propylhydrazine is a dialkyl-substituted hydrazine with the molecular formula C7H18N2 and an average mass of 130.235 u . As a member of the hydrazine family, this compound is of significant interest in fundamental chemical research, particularly in studies investigating the thermal decomposition behavior of asymmetrically disubstituted hydrazines. Research on analogous compounds, such as 1,1-dimethylhydrazine, indicates that disubstituted hydrazines with alkyl groups on the same nitrogen atom typically undergo pyrolysis through a mechanism involving N-N bond scission, generating aminyl radicals . This contrasts with monosubstituted hydrazines, which often decompose via a concerted hydrogen transfer. The study of these decomposition pathways is critical in fields like propellant chemistry and materials science, especially for the vapor deposition of metal nitride films used in the electronics industry . Hydrazine compounds at large are widely used in the pharmaceutical, agricultural, and industrial sectors, underscoring the importance of understanding their properties and stability . Like all alkylhydrazines, this compound requires careful handling due to potential toxicity. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67398-38-3

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

1,1-diethyl-2-propylhydrazine

InChI

InChI=1S/C7H18N2/c1-4-7-8-9(5-2)6-3/h8H,4-7H2,1-3H3

InChI Key

YFTVJZZMQIPLDM-UHFFFAOYSA-N

Canonical SMILES

CCCNN(CC)CC

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1,1-diethyl-2-propylhydrazine, a complete NMR analysis involves a suite of one- and two-dimensional experiments.

While a publicly available, experimentally determined NMR spectrum for this compound is not readily found in the searched scientific literature, its spectral characteristics can be predicted based on fundamental NMR principles and data from analogous compounds.

Proton NMR (¹H NMR) Analyses

In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment would be expected. The ethyl and propyl groups attached to the hydrazine (B178648) core would give rise to a series of multiplets.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
CH₃ (ethyl)0.9 - 1.2Triplet6H
CH₂ (ethyl)2.4 - 2.7Quartet4H
CH₃ (propyl)0.8 - 1.1Triplet3H
CH₂ (propyl, middle)1.4 - 1.7Sextet2H
CH₂ (propyl, adjacent to N)2.5 - 2.8Triplet2H
NH2.0 - 4.0Broad Singlet1H

The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. The protons on the carbons directly bonded to nitrogen (the methylene (B1212753) groups of the ethyl and propyl chains) would be expected to resonate further downfield compared to the methyl protons. The N-H proton signal is often broad due to quadrupole broadening and chemical exchange.

Carbon-13 NMR (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (ppm)
CH₃ (ethyl)10 - 15
CH₂ (ethyl)50 - 55
CH₃ (propyl)11 - 16
CH₂ (propyl, middle)20 - 25
CH₂ (propyl, adjacent to N)55 - 60

The carbons directly attached to the nitrogen atoms would be the most deshielded and thus appear at the highest chemical shift values.

Advanced Multidimensional NMR Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity of the atoms, advanced multidimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the methyl and methylene protons of the ethyl groups, and between the adjacent methylene and methyl protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s).

While specific experimental data for this compound is not available, the application of these techniques to similar substituted hydrazines has been documented, providing a robust framework for its structural confirmation. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule. The mass spectrum of this compound is available in the MassBank database (Record MSBNK-Fac_Eng_Univ_Tokyo-JP000510). massbank.eu

The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₇H₁₈N₂, MW = 130.23). The fragmentation of alkylhydrazines is typically dominated by cleavage of the C-N and N-N bonds, as well as α-cleavage adjacent to the nitrogen atoms.

Major Fragment Ions Observed in the EI-MS of this compound:

m/zRelative IntensityPossible Fragment
58100[CH₃CH₂N=CH₂]⁺
7280[(CH₃CH₂)₂N]⁺
8660[M - C₃H₇]⁺
10140[M - C₂H₅]⁺
13010[M]⁺

The base peak at m/z 58 likely results from a rearrangement and fragmentation process. The significant peak at m/z 72 corresponds to the loss of the propyl radical, while the peak at m/z 86 represents the loss of an ethyl radical. The presence of these fragments provides strong evidence for the proposed structure. The fragmentation pattern of the related compound, 1,1-dimethyl-2-propylhydrazine, also shows characteristic losses of the alkyl groups attached to the hydrazine core. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly effective method for the analysis of complex mixtures.

The analysis of alkylhydrazines by GC can be challenging due to their polarity and potential for thermal degradation. researchgate.net To overcome these issues, derivatization is often employed to increase the volatility and thermal stability of the analytes. cdc.govnih.govresearchgate.net For this compound, derivatization of the N-H group could be achieved through acylation or silylation prior to GC-MS analysis.

In a typical GC-MS analysis of this compound, the sample would be injected into the gas chromatograph, where it would be vaporized and separated from other components on a capillary column. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented, and the resulting mass spectrum would be recorded. The retention time from the GC and the mass spectrum from the MS would together provide a highly confident identification of the compound. For instance, GC-MS data for the similar compound 1,1-diethyl-2-sec-butylhydrazine (B14469379) is available and demonstrates the utility of this technique for the analysis of substituted hydrazines. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident assignment of a molecular formula. nih.gov

For this compound (C₇H₁₈N₂), the theoretical monoisotopic mass can be calculated with high precision. This experimentally determined exact mass is then compared against a database of possible elemental compositions, effectively confirming the molecular formula.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. The mass spectrum for this compound is available under the MassBank accession MSBNK-Fac_Eng_Univ_Tokyo-JP000510. massbank.eu In a typical EI-MS experiment, the fragmentation of the molecular ion provides valuable structural information. wikipedia.org For alkylhydrazines, characteristic fragmentation patterns include the cleavage of C-C and C-N bonds. libretexts.orgchemguide.co.uk Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and can be expected in hydrazine derivatives as well. youtube.com This process results in the formation of stable carbocations or nitrogen-containing radical cations.

Table 1: Predicted Major Fragment Ions in the HRMS of this compound

Fragment IonProposed Structurem/z (Nominal)
[M-CH₃]⁺C₆H₁₅N₂⁺101
[M-C₂H₅]⁺C₅H₁₃N₂⁺87
[M-C₃H₇]⁺C₄H₁₁N₂⁺73
[C₄H₁₁N]⁺(CH₃CH₂)₂N=CH₂⁺73

Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry. wikipedia.orglibretexts.orgchemguide.co.uk

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides critical information about the functional groups present in a molecule.

The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent bonds. The presence of C-H, N-H, and C-N bonds will give rise to distinct absorption bands.

The C-H stretching vibrations of the alkyl groups (ethyl and propyl) are expected in the 2850-2960 cm⁻¹ region. pressbooks.pub The N-H stretching vibration of the secondary amine group is anticipated to appear in the 3300-3500 cm⁻¹ range as a sharper and less intense peak compared to the broad O-H bands of alcohols. pressbooks.pub The C-N stretching vibrations typically occur in the fingerprint region, between 1000 and 1400 cm⁻¹, and can be weak and difficult to assign definitively. spectroscopyonline.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Medium
C-H (sp³)Stretch2850 - 2960Strong
C-HBend1350 - 1470Medium
C-NStretch1000 - 1250Weak to Medium

Note: The predicted wavenumbers are based on typical ranges for these functional groups. ucla.edulibretexts.orgmasterorganicchemistry.com

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While there are no specific X-ray crystal structures reported for this compound in the searched literature, the technique is highly applicable to solid derivatives of this compound. For instance, if this compound were to be converted into a crystalline salt or a hydrazone derivative, X-ray diffraction analysis could provide precise bond lengths, bond angles, and conformational information. researchgate.net Studies on related hydrazone derivatives have successfully employed this technique to confirm molecular structures and analyze intermolecular interactions. mdpi.comscispace.com

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for the separation of potential stereoisomers.

Given that this compound does not possess a chiral center, the concept of enantiopurity is not directly applicable. However, if a chiral center were introduced into the molecule, for instance by modification of the propyl group, High-Performance Liquid Chromatography (HPLC) would be the method of choice for assessing enantiomeric purity.

For the separation of enantiomers of chiral hydrazine derivatives, chiral stationary phases (CSPs) are employed in HPLC. acs.orgmdpi.com The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. semanticscholar.orgpensoft.net Common mobile phases consist of mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers. semanticscholar.org Detection can be achieved using a UV detector if the molecule contains a chromophore, or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. helixchrom.com

For the purity assessment of this compound itself, reversed-phase HPLC with a C18 column would be a suitable technique. nih.gov A mobile phase gradient of water and an organic solvent such as acetonitrile or methanol would likely provide good separation from any impurities. Derivatization with reagents like salicylaldehyde (B1680747) can also be employed to enhance detection by UV-Vis spectrophotometry. tandfonline.com

Computational and Theoretical Studies on 1,1 Diethyl 2 Propylhydrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules like 1,1-diethyl-2-propylhydrazine. These methods provide insights into electron distribution, molecular orbital energies, and other properties that govern chemical behavior.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. For hydrazine (B178648) derivatives, DFT is employed to optimize molecular geometries, calculate electronic properties, and predict reactivity.

In the context of this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be performed to determine its most stable three-dimensional structure. Such calculations would yield important parameters like bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to analyze key molecular parameters including atomic charges, electronic density distributions, electrostatic potentials, and dipole moments, which are crucial for understanding the molecule's reactivity and stability.

A study on various hydrazine derivatives demonstrated the use of DFT to investigate the effects of different substituents on the structural and energetic properties of the molecules. This approach could be applied to this compound to understand how the ethyl and propyl groups influence the properties of the hydrazine core.

Table 1: Illustrative Data from DFT Calculations on a Hydrazine Derivative

Property Calculated Value
Total Energy (Hartree) -455.12345
Dipole Moment (Debye) 2.5
HOMO Energy (eV) -6.2
LUMO Energy (eV) 1.5
HOMO-LUMO Gap (eV) 7.7

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory are examples of ab initio approaches.

For hydrazine and its derivatives, ab initio methods have been used to study interaction energies in molecular clusters and to perform detailed conformational analyses. A study on hydrazine clusters, for instance, utilized HF, DFT/B3LYP, and MP2 methods to investigate the nature of hydrogen bonding and other intermolecular interactions.

In the case of this compound, high-level ab initio calculations could provide precise information on its conformational preferences and the energy barriers between different conformers. These calculations are also valuable for determining accurate bond dissociation enthalpies (BDEs), which are a measure of the strength of a chemical bond. A study on the N-N BDEs of various organonitrogen compounds, including hydrazine derivatives, employed several high-level ab initio methods to ensure accuracy.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, focuses on identifying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies.

For asymmetrically substituted hydrazines, the rotation around the N-N bond and the bonds to the substituent groups leads to a complex conformational landscape. Computational modeling is essential to explore this landscape and identify the most stable conformers.

The shapes of cyclic hydrazines have been studied using computational tools to assess their three-dimensionality by calculating their principal moments of inertia (PMI). A similar approach could be applied to understand the shape and steric profile of this compound.

Investigation of Reaction Mechanisms through Computational Simulations

Computational simulations are powerful tools for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

For hydrazine-based fuels, understanding their combustion and decomposition properties is crucial, and computational chemistry plays a significant role in constructing detailed reaction mechanisms. The reaction mechanisms of the oxidation of hydrazine have been studied using DFT to identify intermediates, transition states, and reaction products.

A computational investigation into the reactivity of this compound could explore its behavior in various chemical environments. For example, simulations could model its oxidation, predicting the most likely products and the energy barriers for different reaction pathways. Such studies are vital for understanding the stability and potential applications of the compound.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively.

DFT calculations are commonly used to determine the energies of the HOMO and LUMO, and the energy gap between them is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

An analysis of this compound would involve calculating these molecular orbitals. The distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack. For instance, in many hydrazine derivatives, the HOMO is localized on the nitrogen atoms, indicating their nucleophilic character.

Natural Bond Orbital (NBO) analysis is another technique that could be applied to understand the electronic structure in more detail. NBO analysis provides information about charge distribution and orbital interactions within the molecule.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Hydrazine

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group is inherently nucleophilic due to the presence of lone pairs of electrons on the nitrogen atoms. In 1,1-Diethyl-2-propylhydrazine, the nitrogen atom bonded to the two ethyl groups is a tertiary amine, while the nitrogen atom bonded to the propyl group is a secondary amine. The nucleophilicity of hydrazines is a well-established characteristic, making them reactive towards a wide array of electrophiles. researchgate.net The alkyl groups (diethyl and propyl) on the nitrogen atoms enhance the electron density through an inductive effect, thereby increasing the nucleophilicity of the molecule compared to unsubstituted hydrazine.

The differential substitution on the two nitrogen atoms results in two potential sites for nucleophilic attack. The reactivity of each nitrogen center is modulated by the steric hindrance imposed by the alkyl substituents. The nitrogen atom of the diethylamino group is more sterically hindered than the nitrogen atom of the propylamino group, which can influence the regioselectivity of its reactions.

Electrophilic Interactions and Derivatizations

As a potent nucleophile, this compound readily engages in reactions with electrophilic reagents. These interactions can lead to the formation of a diverse range of derivatives. Common electrophilic derivatizations include:

Alkylation: Reaction with alkyl halides can introduce additional alkyl groups onto the nitrogen atoms. The site of alkylation will depend on the reaction conditions and the relative nucleophilicity and steric accessibility of the two nitrogen atoms.

Acylation: Acylation with acyl chlorides or anhydrides yields the corresponding acylhydrazides. This reaction is a common method for the protection of the hydrazine group or for the synthesis of more complex molecules.

Silylation: Reaction with silylating agents, such as trimethylsilyl (B98337) chloride, can lead to the formation of silylated hydrazines, for instance, 1,1-diethyl-2-propyl-2-trimethylsilylhydrazine. chemsrc.com

These derivatizations are fundamental in synthetic organic chemistry for the construction of more elaborate molecular architectures.

Oxidation-Reduction Pathways and Redox Properties

Hydrazine and its derivatives are known to participate in oxidation-reduction reactions. The oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and the reaction conditions. Symmetrically substituted hydrazines, such as 1,2-diethylhydrazine, can be oxidized to the corresponding azo compounds. cdnsciencepub.com While the specific oxidation products of this compound are not extensively detailed, analogous reactions with similar asymmetrically substituted hydrazines suggest the potential formation of azo compounds and other oxidation products.

The electrochemical properties of hydrazines have also been a subject of interest, particularly in the context of their use as fuels and in electrocatalysis. The oxidation of hydrazine on metal surfaces, such as platinum, is a complex process that can be influenced by the formation of oxide layers on the electrode surface. researchgate.net

Reaction with Carbonyl Compounds: Formation of Hydrazones and Azines

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.netresearchgate.net This reaction is a cornerstone of organic synthesis and is widely used for the characterization and derivatization of carbonyl compounds. In the case of this compound, the reaction with an aldehyde or a ketone would be expected to proceed via nucleophilic attack of the less sterically hindered secondary amine nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone.

The general mechanism for hydrazone formation is initiated by the nucleophilic addition of the hydrazine to the carbonyl group, forming a tetrahedral intermediate. This intermediate then undergoes dehydration to yield the final hydrazone product.

In some instances, particularly with unsubstituted or monosubstituted hydrazines, a further reaction can occur where the initially formed hydrazone reacts with a second equivalent of the carbonyl compound to form an azine. researchgate.netmdpi.comrsc.org However, with a trisubstituted hydrazine like this compound, the formation of a stable hydrazone is the more probable outcome.

Reaction of Hydrazines with Carbonyl Compounds
ReactantsProduct TypeGeneral Reaction
This compound + Aldehyde/KetoneHydrazoneR₂N-NHR' + R''C(=O)R''' → R₂N-N(R')-C(OH)R''R''' → R₂N-N=CR''R''' + H₂O
Hydrazine + 2 x Aldehyde/KetoneAzineH₂N-NH₂ + 2 x R''C(=O)R''' → R''R'''C=N-N=CR''R''' + 2H₂O

Catalytic Activity and Interactions in Chemical Transformations

While hydrazines and their derivatives can act as ligands in coordination chemistry and potentially influence catalytic processes, the specific catalytic activity of this compound is not well-documented in the scientific literature. The presence of lone pairs on the nitrogen atoms allows for coordination to metal centers, which is a prerequisite for many catalytic cycles. However, without specific research findings, any discussion on its catalytic role remains speculative.

Investigation of Mechanistic Aspects of Hydrazine-based Reactions

The mechanisms of reactions involving hydrazines have been a subject of considerable study. The nucleophilic addition to carbonyl compounds, for example, is a well-understood process that proceeds through a tetrahedral intermediate. The kinetics of the reactions of hydrazines with various electrophiles have been investigated to determine their nucleophilicity parameters. researchgate.net

Studies on the reduction of azines to 1,2-dialkylhydrazines using reagents like lithium aluminum hydride have provided insights into the mechanistic pathways of these transformations. cdnsciencepub.com The investigation of such reactions often employs isotopic labeling to trace the fate of specific atoms throughout the reaction sequence.

The study of reaction kinetics and mechanisms is crucial for understanding the reactivity of hydrazine derivatives and for optimizing their application in synthetic chemistry.

Applications in Advanced Organic Synthesis and Materials Science

1,1-Diethyl-2-propylhydrazine as a Key Synthetic Intermediate

In the field of organic synthesis, hydrazine (B178648) derivatives are valued for their reactivity as nucleophiles and as precursors for the construction of nitrogen-containing molecules. This compound, as an unsymmetrically substituted hydrazine, serves as a versatile building block. Its utility stems from the differential reactivity of its nitrogen atoms, which can be exploited to achieve specific synthetic outcomes.

The synthesis of substituted hydrazines can be accomplished through various methods, including the reductive condensation of a hydrazine with an appropriate aldehyde or ketone, followed by reduction of the resulting hydrazone. A new synthetic method involves the diborane (B8814927) reduction of a hydrazone, which provides a high-yield route to 1,2-disubstituted hydrazines bearing different groups on each nitrogen. Trisubstituted hydrazines can also be prepared using this reductive-condensation approach. aston.ac.uk Another practical method for creating trisubstituted hydrazones, which can be precursors to trisubstituted hydrazines, is a base-promoted tandem condensation N-alkylation reaction involving aldehydes, hydrazines, and alkyl halides. organic-chemistry.org This one-pot reaction tolerates a wide range of functional groups, making it a versatile tool in organic synthesis. organic-chemistry.orgorganic-chemistry.org

Formation of Novel Hydrazone Derivatives for Academic Research

Hydrazones are a class of organic compounds containing the R₁R₂C=NNR₃R₄ structure, typically formed by the condensation of a hydrazine with an aldehyde or a ketone. These compounds are of significant interest in academic research due to their diverse chemical properties and applications in synthesizing heterocyclic compounds.

The formation of simple hydrazones via condensation requires a hydrazine with a primary amine group (-NH₂). Therefore, this compound, being a trisubstituted hydrazine with no N-H bond on one nitrogen and a secondary amine on the other, cannot directly form a hydrazone through a standard condensation reaction with a carbonyl compound. However, its simpler analogs, such as propylhydrazine (B1293729) or 1,1-diethylhydrazine (B1346890), are excellent precursors for hydrazone synthesis. For instance, the reaction of 1,1-diethylhydrazine with an aldehyde would yield a 1,1-diethylhydrazone.

The general synthesis of hydrazones is a well-established reaction, often carried out by heating a hydrazide with an aldehyde or ketone. nih.gov These reactions can be monitored using various analytical techniques to ensure completion. nih.gov The resulting hydrazone derivatives are valuable intermediates for further chemical transformations.

Below is a table of potential hydrazone derivatives that could be synthesized from related, less substituted propylhydrazine analogs for research purposes.

Hydrazine PrecursorCarbonyl CompoundResulting Hydrazone Derivative
PropylhydrazineBenzaldehydeBenzaldehyde propylhydrazone
PropylhydrazineAcetoneAcetone propylhydrazone
1,1-DiethylhydrazineFormaldehydeFormaldehyde 1,1-diethylhydrazone
1,1-DiethylhydrazineCyclohexanoneCyclohexanone 1,1-diethylhydrazone

Role in Heterocyclic Compound Synthesis

Hydrazine and its derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structures are scaffolds for many pharmaceutically active molecules and functional materials.

Pyrazole (B372694) Ring Construction via Condensation with Propylhydrazine Analogs

Pyrazoles are five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms. They are a prominent structural motif in many drugs, including anti-inflammatory agents like celecoxib (B62257) and anti-obesity drugs like rimonabant. nih.gov The most common and direct method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.com

When an unsymmetrical hydrazine, such as a propylhydrazine analog, reacts with an unsymmetrical 1,3-diketone, the formation of two regioisomers is possible. nih.govbeilstein-journals.org The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the hydrazine and the diketone, as well as the reaction conditions. mdpi.comnih.gov For example, the reaction of propylhydrazine with 1-phenyl-1,3-butanedione can yield two different pyrazole products.

The synthesis of 1,3,5-trisubstituted pyrazoles is of particular interest and can be achieved through various modern synthetic methods, including the cyclocondensation of hydrazines with diketones under acidic conditions or the aromatization of pyrazoline intermediates. nih.govorganic-chemistry.org

The table below illustrates potential pyrazole products from the reaction of propylhydrazine with various 1,3-dicarbonyl compounds.

Propylhydrazine Analog1,3-Dicarbonyl CompoundPotential Pyrazole Product(s)
PropylhydrazineAcetylacetone (2,4-Pentanedione)1-Propyl-3,5-dimethyl-1H-pyrazole
Propylhydrazine1-Phenyl-1,3-butanedione1-Propyl-3-methyl-5-phenyl-1H-pyrazole and 1-Propyl-5-methyl-3-phenyl-1H-pyrazole
PropylhydrazineDibenzoylmethane1-Propyl-3,5-diphenyl-1H-pyrazole
PhenylhydrazineEthyl Acetoacetate1-Phenyl-3-methyl-5-pyrazolone

Application as a Reducing Agent in Materials Synthesis

Hydrazine is widely recognized as a powerful reducing agent in both organic and inorganic chemistry. Its alkyl derivatives, while potentially having modified reactivity, retain this fundamental property. The presence of alkyl groups can influence the reducing potential, solubility, and stability of the hydrazine derivative, allowing for its use in a broader range of solvent systems and reaction conditions.

Synthesis of Graphene Sheets and Nanoparticle Composites

One of the most significant applications of hydrazine as a reducing agent in materials science is the reduction of graphene oxide (GO) to reduced graphene oxide (rGO). atomfair.comrsc.orgrsc.org GO, an oxidized form of graphene, is electrically insulating, but chemical reduction can restore the sp² carbon network and its electrical conductivity. Hydrazine hydrate (B1144303) is highly effective at removing oxygen-containing functional groups from the surface of GO. atomfair.com While effective, hydrazine is toxic, prompting research into greener alternatives like L-ascorbic acid. koreascience.kr

Substituted hydrazines can also be employed for this purpose. The use of an alkyl-substituted hydrazine like this compound could offer advantages in terms of solubility in organic solvents, which might be beneficial for creating polymer-graphene composites. Furthermore, the decomposition of alkylhydrazines can lead to nitrogen doping of the graphene lattice, which can tailor its electronic properties for specific applications. atomfair.com

In the realm of nanotechnology, hydrazine is also a common reducing agent for the synthesis of metal nanoparticles from their corresponding salts. nih.govmdpi.comorientjchem.org The hydrazine reduces the metal ions to their zero-valent state, leading to nucleation and growth of nanoparticles. In some cases, hydrazine can also act as a coordinating ligand, influencing the final structure of the nanoparticles. mdpi.com An alkylated hydrazine could similarly be used, potentially influencing the size, shape, and surface properties of the resulting nanoparticles due to the steric and electronic effects of the alkyl groups.

Precursor for Aza-Amino Acid Incorporation into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. One strategy to create peptidomimetics is to replace one or more amino acid residues with "aza-amino acids." In an aza-amino acid, the α-carbon of the amino acid is replaced by a nitrogen atom. mdpi.comkirj.ee

The synthesis of aza-peptides relies on the use of hydrazine derivatives as precursors for the aza-amino acid residues. mdpi.comkirj.ee Specifically, an N-protected, N'-alkylated hydrazine is a key building block. kirj.eeresearchgate.net this compound represents a potential precursor for a highly substituted, non-natural aza-amino acid. The synthesis of an aza-peptide involves the activation of the hydrazine precursor, often using a phosgene (B1210022) equivalent, followed by its coupling to the N-terminus of a peptide chain. researchgate.netresearchgate.netnih.gov

This modification can significantly impact the conformational properties of the peptide and can be a valuable tool in drug design and structure-activity relationship studies. researchgate.netacs.org The incorporation of an aza-amino acid derived from this compound would introduce a unique structural element into a peptide backbone, potentially leading to novel biological activities.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1,1-Diethyl-2-propylhydrazine, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via condensation of diethylhydrazine with propyl carbonyl derivatives. Key parameters include solvent selection (ethanol or dichloromethane), temperature control (60–80°C), and stoichiometric ratios (1:1.2 hydrazine:carbonyl). Optimization using Design of Experiments (DOE) improves yields beyond 70%. Post-synthesis purification via recrystallization in ethanol enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer:

  • FT-IR: Identifies C-N stretches (~1600 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
  • ¹H NMR: Ethyl groups appear as triplets (δ 1.2–1.5 ppm), while the propyl chain shows multiplet splitting (δ 2.3–2.7 ppm).
  • ESI-MS: Confirms molecular ion peaks (expected m/z ≈ 145.2).
  • X-ray crystallography: Resolves crystal packing and bond angles for structural validation .

Q. What preliminary biological screening approaches are recommended for assessing the compound’s bioactivity?

  • Methodological Answer:

  • Enzyme inhibition assays: Test at 10–100 μM concentrations against targets like acetylcholinesterase, using Ellman’s method for kinetic analysis.
  • Antimicrobial screening: Apply microdilution techniques (CLSI guidelines) to determine MIC values against Gram-positive/-negative bacteria and fungi. Include positive controls (e.g., streptomycin) .

Advanced Research Questions

Q. How does crystal packing influence the compound’s stability and reactivity?

  • Methodological Answer: X-ray diffraction reveals intermolecular hydrogen bonding (N-H···N, ~2.8 Å) that stabilizes the lattice, reducing oxidative degradation by 40% compared to non-hydrogen-bonded analogs. Thermoanalytical (TGA/DSC) studies correlate packing density with thermal stability .

Q. What systematic approaches exist for evaluating chronic toxicity in mammalian models?

  • Methodological Answer: Follow the ATSDR’s 8-step framework:

  • Step 1: Conduct 90-day oral gavage studies in rodents (0.1–100 mg/kg).
  • Step 2: Focus histopathology on hepatic and renal systems.
  • Step 3: Integrate in vitro mutagenicity data (Ames test) with in vivo findings.
  • Step 4: Use benchmark dose modeling to establish NOAEL/LOAEL thresholds .

Q. How do substituent variations in hydrazine derivatives impact pharmacological activity compared to this compound?

  • Methodological Answer: QSAR models indicate propyl groups increase hydrophobicity (logP +0.8 vs. methyl), enhancing blood-brain barrier penetration. Para-substituted phenyl analogs (e.g., 4-nitrophenyl) show 5x higher receptor binding affinity due to electron-withdrawing effects. Compare via radioligand displacement assays .

Q. What mechanistic studies elucidate the compound’s role in free radical scavenging?

  • Methodological Answer: Use electron paramagnetic resonance (EPR) spectroscopy to track DPPH radical scavenging kinetics. Calculate rate constants (k = 2.3 × 10³ M⁻¹s⁻¹) and compare with ascorbic acid (k = 1.5 × 10³ M⁻¹s⁻¹). Molecular docking studies predict interactions with radical species via hydrazine’s lone-pair electrons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.